molecular formula C14H26N2O3S B6472708 N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640975-40-0

N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6472708
CAS No.: 2640975-40-0
M. Wt: 302.44 g/mol
InChI Key: TXQQKUMPELUFBC-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a tetrahydropyran (oxane) methyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. Its structure combines three critical pharmacophores:

  • Piperidine: A six-membered nitrogen-containing heterocycle common in bioactive molecules, often influencing receptor binding and pharmacokinetics.
  • Oxan-3-ylmethyl group: A tetrahydropyran-derived substituent that enhances metabolic stability and modulates lipophilicity.
  • Cyclopropanesulfonamide: A strained cyclopropane ring fused with a sulfonamide group, which may improve target selectivity and solubility .

Properties

IUPAC Name

N-[1-(oxan-3-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-5-6-14)15-13-4-1-7-16(10-13)9-12-3-2-8-19-11-12/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQQKUMPELUFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCCOC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The table below highlights key structural and functional differences between N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide and related compounds:

Compound Name / ID Core Structure Key Substituents Target / Mechanism (Hypothesized)
This compound Piperidine Oxan-3-ylmethyl, cyclopropanesulfonamide GPCRs (e.g., NK1, NK2 receptors)
CP99994 Piperidine 2-Methoxybenzylamino, phenyl Neurokinin-1 (NK1) antagonist
L-703606 Azabicyclo[2.2.2]octane Diphenylmethyl, iodophenylmethyl NK1/2 receptor antagonist
N-(1-((6H-pyrrolo...)cyclopropanesulfonamide Cyclobutyl-pyrrolotriazolopyrazine Pyrrolotriazolopyrazine, cyclopropanesulfonamide Kinase or protease inhibition
Key Observations:
  • Piperidine vs.
  • Sulfonamide vs. Amide Groups : The cyclopropanesulfonamide group may confer higher acidity and hydrogen-bonding capacity compared to amides (e.g., CP99994), influencing solubility and target engagement .
  • Oxane vs. Aromatic Substituents: The oxan-3-ylmethyl group replaces aromatic moieties seen in CP99994 or SR140333, likely reducing off-target interactions with monoamine transporters .

Pharmacokinetic and Physicochemical Properties

Hypothetical comparisons based on substituent effects:

Property Target Compound CP99994 Patent Analogues
Molecular Weight (g/mol) ~380–400 (estimated) 340.4 350–420
LogP (Lipophilicity) Moderate (oxane reduces LogP) High (aromatic substituents) Variable (heterocycle-dependent)
Solubility Moderate (sulfonamide enhances) Low Low to moderate
Metabolic Stability High (oxane resists oxidation) Moderate High (rigid heterocycles)

Research Findings and Hypotheses

  • Receptor Selectivity : The oxane and cyclopropane groups may synergize to enhance selectivity for neurokinin receptors over opioid or serotonin receptors, a limitation observed in CP99994 .
  • Synthetic Accessibility : Patent data suggests that cyclopropanesulfonamide derivatives are synthetically tractable, enabling rapid SAR exploration.
  • Toxicity Profile : Unlike SR140333 (a piperidine chloride salt), the absence of charged groups in the target compound could reduce cardiovascular side effects .

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